3-Cyclopropylcyclobutane-1-carboxylic acid

Description

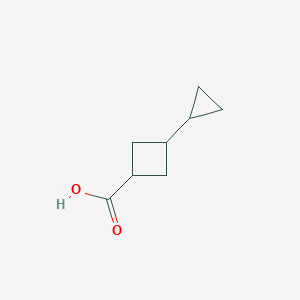

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOWHCJHYPNUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylcyclobutane 1 Carboxylic Acid and Its Analogues

Historical Perspectives on Cyclobutanecarboxylic Acid Synthesis

The synthesis of cyclobutane (B1203170) derivatives, with their inherent ring strain, has long been a challenge for organic chemists. Early efforts were marked by incorrect structural assignments and inefficient methods, but they laid the groundwork for future advancements.

Early Approaches to Cyclobutane Ring Construction

The construction of the cyclobutane ring itself was a significant hurdle for early organic chemists. Initial attempts were often fraught with difficulties and, in some cases, misinterpretations. For instance, a variety of synthetic methods for 1,3-cyclobutanedicarboxylic acid were reported from 1881 onwards, but nearly all published before 1950 were later found to be erroneous. okstate.edu These early attempts often resulted in the formation of other cyclic structures, such as methylcyclopropanedicarboxylic acid, due to unexpected reaction pathways. okstate.edu

Despite these challenges, several viable methods for constructing the cyclobutane core emerged. Key among these early successful strategies were:

Dehalogenation of 1,4-Dihalobutanes : Treating 1,4-dihalobutanes with reducing metals provided a direct route to the cyclobutane ring. wikipedia.org

Hydrogenation of Cyclobutene : The first confirmed synthesis of the parent cyclobutane was achieved in 1907 by hydrogenating cyclobutene using a nickel catalyst. wikipedia.org

[2+2] Cycloadditions : The dimerization of alkenes upon irradiation with UV light became a fundamental method for forming cyclobutane rings. wikipedia.org Similarly, the reaction of ketenes with electron-rich alkenes provided a pathway to cyclobutanones, which could be further modified. wikipedia.org

These foundational methods established the basis for accessing the strained four-membered ring system, although they often lacked the sophistication required for producing highly substituted or functionalized derivatives.

Evolution of Carboxylic Acid Incorporation Strategies

Once methods for forming the cyclobutane ring were established, the next challenge was to introduce functional groups, particularly the carboxylic acid moiety. Early strategies for synthesizing cyclobutanecarboxylic acid were typically multi-step processes that relied on the functionalization of pre-formed cyclobutane rings or the cyclization of appropriately substituted linear precursors.

A prominent historical method involved the synthesis of 1,1-cyclobutanedicarboxylic acid as an intermediate. This was commonly prepared through the condensation of ethyl malonate with trimethylene bromide. orgsyn.org The resulting dicarboxylic acid could then be heated to induce decarboxylation, yielding the desired cyclobutanecarboxylic acid. orgsyn.orgchemicalbook.comwikipedia.org This process involves heating the dibasic acid to 160–170°C to evolve carbon dioxide, followed by distillation of the crude product. orgsyn.orgchemicalbook.com

Another approach involved the use of cyano groups as precursors to the carboxylic acid. For example, 1-cyano-1-carboxycyclobutane could be decarboxylated, followed by hydrolysis of the remaining nitrile to afford cyclobutanecarboxylic acid. orgsyn.org These methods, while effective, highlight the indirect nature of early synthetic strategies for incorporating the carboxylic acid group.

| Method | Key Intermediate | Final Step | Reference |

|---|---|---|---|

| Decarboxylation of Dibasic Acid | 1,1-Cyclobutanedicarboxylic acid | Thermal decarboxylation at 160–170°C | orgsyn.orgchemicalbook.com |

| Hydrolysis of Cyanide Precursor | 1-Cyanocyclobutane (from 1-cyano-1-carboxycyclobutane) | Hydrolysis of the cyano group | orgsyn.org |

Contemporary Synthetic Strategies for 3-Cyclopropylcyclobutane-1-carboxylic Acid

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules like this compound. These contemporary strategies provide greater control over stereochemistry and allow for the direct functionalization of the cyclobutane core, representing a significant advancement over historical methods.

Directed C(sp3)–H Arylation for Cyclobutane Core Functionalization

A major breakthrough in modern synthesis is the ability to directly functionalize C(sp3)–H bonds. Palladium-catalyzed C–H activation has emerged as a powerful strategy for modifying saturated carbocyclic scaffolds like cyclobutane. nih.gov This approach often utilizes a directing group (DG) to position the metal catalyst in proximity to the targeted C–H bond.

For cyclobutane carboxylic acids, the native carboxylic acid group itself can serve as a directing group, enabling the arylation of C–H bonds at the β-position. nih.gov However, achieving functionalization at the γ-position (transannular) is more challenging due to the ring's rigidity but has been accomplished. nih.gov In the context of synthesizing analogues of the target molecule, a pre-existing cyclopropylcyclobutane carboxylic acid could be subjected to these conditions to introduce aryl groups.

More advanced strategies employ removable directing groups, such as 8-aminoquinoline or 2-(methylthio)-aniline, which are coupled to the carboxylic acid to facilitate highly selective C–H functionalization. acs.orgrsc.org These methods have been used to create all-syn substituted cyclobutanes, demonstrating a high degree of stereocontrol. rsc.org For instance, a cyclobutane precursor with a directing group and a cyclopropyl (B3062369) substituent could be arylated in a controlled manner, followed by removal of the directing group to reveal the carboxylic acid.

| Directing Group Type | Example | Key Feature | Reference |

|---|---|---|---|

| Native Functional Group | Carboxylic Acid | Avoids installation/removal steps; directs to β- or γ-positions. | nih.govnih.gov |

| Removable Auxiliary | 8-Aminoquinoline | Provides high selectivity and reactivity for C–H activation. | acs.orgrsc.org |

| Removable Auxiliary | 2-(Methylthio)-aniline (2-MTA) | Selected for its reported ease of removal post-functionalization. | rsc.org |

Chemoenzymatic Approaches for Cyclopropane (B1198618) and Cyclobutene Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the power of traditional organic chemistry. This approach is particularly useful for creating chiral building blocks. A relevant strategy involves the biocatalytic cyclopropanation of olefins using engineered enzymes, such as myoglobin (B1173299) variants, and a diazo compound as a carbene precursor. wpmucdn.com This method can produce optically active α-cyclopropylpyruvates with high diastereoselectivity and enantiomeric excess. wpmucdn.com

These enzymatically produced cyclopropane products can then be converted into cyclobutene derivatives. Specifically, enantiopure α-cyclopropylpyruvates can undergo a metal-free photochemical ring expansion to yield optically active cyclobutenoates without loss of stereochemical information. wpmucdn.com This cyclobutene product, containing both the cyclopropyl and ester functionalities, serves as a versatile precursor to this compound through subsequent reduction and hydrolysis steps.

Palladium-Catalyzed Cyclization and Functionalization Routes

Palladium catalysis is a cornerstone of modern organic synthesis, offering diverse pathways for constructing and functionalizing cyclic molecules. For the synthesis of this compound, palladium-catalyzed reactions can be employed in several ways.

One key application is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction can be used to attach a cyclopropyl group to a pre-functionalized cyclobutane ring. nih.gov For example, a brominated cyclobutanecarboxylate (B8599542) could be coupled with a cyclopropylboronic acid derivative using a palladium catalyst and a suitable ligand like SPhos. nih.gov

Furthermore, palladium catalysis is central to the C(sp3)–H functionalization reactions discussed previously. Enantioselective C(sp3)–H arylation of aminomethyl-cyclobutanes has been achieved using a palladium catalyst with a chiral N-acetyl amino acid ligand. acs.orgchemrxiv.orgnih.gov This method allows for the desymmetrizing arylation of methylene C–H bonds on the cyclobutane ring, providing a powerful tool for creating complex, chiral cyclobutane structures. nih.gov A similar strategy could be envisioned where a cyclopropyl-substituted aminomethyl-cyclobutane is functionalized, with the aminomethyl group later being converted to a carboxylic acid. Palladium can also catalyze ring-opening reactions of strained rings, such as the ring expansion of vinylcyclopropanes, which can be a route to functionalized cyclobutanes. encyclopedia.pub

Photochemical [2+2] Cycloaddition Pathways to Cyclobutane Diacids

Photochemical [2+2] cycloaddition is a powerful and direct method for the construction of cyclobutane rings. aklectures.comyoutube.com This approach involves the irradiation of two alkene-containing molecules, leading to a concerted formation of a cyclobutane ring. youtube.com For the synthesis of cyclobutane diacids, a key precursor to compounds like this compound, this method can be applied to the dimerization of diene-containing carboxylic acids or their derivatives.

A notable example is the synthesis of a cyclobutane-containing diacid building block, CBDA-3, from sorbic acid. mdpi.com In this process, the tail-end carbon-carbon double bond of sorbic acid undergoes a [2+2] photocycloaddition upon exposure to UV light, resulting in the formation of a cyclobutane ring. mdpi.com The reaction progress can be monitored by observing the disappearance of the vinyl protons and the appearance of new peaks corresponding to the cyclobutane protons in the 1H-NMR spectrum. mdpi.com Similarly, truxinates, which are a family of 1,2-cyclobutanecarboxylates, can be synthesized from trans-cinnamic acid using [2+2] photocycloaddition followed by esterification. iucr.org

Table 1: Examples of Photochemical [2+2] Cycloaddition for Diacid Synthesis

| Starting Material | Product | Light Source | Key Features |

|---|---|---|---|

| Sorbic Acid | CBDA-3 (a cyclobutane diacid) | Germicidal lamps (ECO-UV) | Clean and efficient formation of a diacid building block. mdpi.com |

| trans-Cinnamic Acid | 1,2-Cyclobutanecarboxylic acid (CBDA-4) | Not specified | Forms truxinates, which are potential non-toxic phthalate alternatives. iucr.org |

These photochemical methods provide a direct route to cyclobutane diacids, which can then be further modified to produce a variety of substituted cyclobutane carboxylic acids. The regioselectivity and stereoselectivity of these reactions can often be controlled by the reaction conditions and the nature of the starting materials. nih.gov

Stereoselective Synthesis and Diastereomeric Control

Achieving specific stereochemistry in the synthesis of substituted cyclobutanes is a significant challenge due to the strained nature of the four-membered ring. Various strategies have been developed to control both the relative (diastereomeric) and absolute (enantiomeric) stereochemistry of the final product.

Strategies for Achieving Stereochemical Control in Cyclobutane Formation

Stereochemical control in cyclobutane synthesis can be achieved through several approaches, including substrate control, where the inherent stereochemistry of the starting material dictates the outcome, and reagent or catalyst control, where an external chiral agent influences the stereoselectivity of the reaction.

One effective strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org For instance, the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride. acs.org The control of acidic impurities was found to be crucial for improving the diastereomeric ratio through recrystallization. acs.org

Another approach is the diastereoselective [2+2] photocycloaddition of chiral cyclic enones with olefins. mdpi.com The use of chiral auxiliaries, such as menthol derivatives, has been shown to be a promising method for achieving high diastereomeric excess. mdpi.com The diastereoselectivity of these reactions can be sensitive to solvent polarity, with aqueous media sometimes leading to lower diastereoselectivity compared to organic solvents. mdpi.com

Table 2: Diastereoselective Cyclobutane Synthesis Examples

| Reaction Type | Key Reagent/Auxiliary | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Reduction of cyclobutylidene Meldrum's acid | NaBH4 | Improved via recrystallization | acs.org |

| [2+2] Photocycloaddition | Chiral menthol auxiliaries | High de achievable | mdpi.com |

Enantioselective Methods and Chiral Building Blocks

Enantioselective synthesis of cyclobutanes can be accomplished through the use of chiral catalysts or by starting with materials from the chiral pool. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a powerful approach, though it can sometimes require directing groups. chemistryviews.org

Recent developments have focused on directing-group-free enantioselective [2+2] photocycloaddition reactions. For example, a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- nsf.govmdpi.com-bicyclic heptanes. chemistryviews.org This method provides a range of chiral cyclobutanes in good yields with excellent diastereoselectivities and enantioselectivities. chemistryviews.org

Chiral Lewis acids have also been employed as catalysts in enantioselective [2+2] photocycloaddition reactions. For instance, a chiral oxazoborolidine-AlBr3 Lewis complex has been used as a photocatalyst for the reaction of cyclic enones with olefins, yielding cyclobutanes with high enantioselectivity. mdpi.com In another example, a chiral thioxanthone catalyst was used in the intermolecular [2+2] photocycloaddition of 2(1H)-quinolones with electron-deficient olefins, delivering cyclobutane products with up to 95% enantiomeric excess (ee). acs.org

The chiral pool, which consists of readily available, inexpensive, and enantiomerically pure natural products like terpenes, also serves as a valuable source of starting materials for the synthesis of complex chiral molecules, including those with cyclobutane rings. nih.gov

Table 3: Enantioselective Cyclobutane Synthesis Examples

| Catalyst/Method | Substrates | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir-catalyzed asymmetric allylic etherification/[2+2] cycloaddition | Cinnamyl alcohols and allyl acetates | Moderate to high | Excellent |

| Chiral oxazoborolidine-AlBr3 Lewis complex | Cyclic enones and olefins | Up to 82% | Up to 96% |

| Chiral thioxanthone | 2(1H)-Quinolones and electron-deficient olefins | Not specified | Up to 95% |

| Ru-catalyzed asymmetric transfer hydrogenation | Substituted benzocyclobutenones | 56-99% | 88-99% |

| (S,S)-Ts-DENEB catalyst | 3,3-Disubstituted cyclobutanones | 93% | 91% |

Retention of Stereoselectivity in Ring Expansion Reactions

Ring expansion reactions provide an alternative route to cyclobutanes, often starting from more readily available cyclopropane precursors. A key advantage of this methodology is the potential for the retention of stereoselectivity during the expansion process.

One such method involves a highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to form bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov This reaction proceeds with high diastereoselectivity, leading to the formation of all-cis isomers in greater than 20:1 diastereomeric ratio. nih.gov A particularly relevant example is the formation of a cyclopropyl-substituted cyclobutane, which results from the regioselective ring expansion of a spirocyclic cyclopropane ring of a putative cyclopropylcarbinyl cation intermediate. nih.gov

These ring expansion strategies are valuable for creating complex cyclobutane structures with a high degree of stereocontrol, which is essential for the synthesis of biologically active molecules. researchgate.net

Derivatization Strategies for this compound

The carboxylic acid functional group in this compound allows for a wide range of derivatization reactions, with amidation and esterification being among the most common and important transformations.

Amidation and Esterification Reactions

Amidation is the process of forming an amide bond, typically by reacting a carboxylic acid with an amine. This reaction is fundamental in the synthesis of many pharmaceuticals and biologically active compounds. While numerous methods exist, the direct amidation of carboxylic acids can be challenging, especially with sterically hindered substrates. researchgate.net The synthesis of cyclobutylamine, for instance, can be achieved from cyclobutanecarboxylic acid via the corresponding amide. wikipedia.org

Esterification , the formation of an ester from a carboxylic acid and an alcohol, is another crucial derivatization. The Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com The synthesis of 1,1-cyclobutanedicarboxylic acid has been achieved through the hydrolysis of its ethyl ester, which is prepared by the condensation of ethyl malonate with trimethylene bromide. orgsyn.org

For more challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines, specialized coupling reagents and conditions may be necessary to achieve high yields in both amidation and esterification reactions.

Table 4: Common Derivatization Reactions of Carboxylic Acids

| Reaction | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| Amidation | Carboxylic acid, Amine | Coupling reagents (e.g., DCC, EDC), or conversion to acyl chloride | Amide |

| Fischer Esterification | Carboxylic acid, Alcohol | Acid catalyst (e.g., H2SO4, TsOH) | Ester |

Conversion to Advanced Chemical Intermediates

The carboxylic acid functional group is a versatile starting point for the synthesis of a variety of other organic compounds. Standard transformations can be applied to this compound to yield a range of advanced chemical intermediates, including amides, esters, alcohols, and amines.

Amide Formation: The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For this compound, this can be achieved through the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), which facilitates the reaction with a primary or secondary amine libretexts.org. Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine youtube.com. Direct reaction with an amine at high temperatures is also a possibility, though it is a less common method libretexts.orglibretexts.org.

Esterification: Esterification of this compound can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach libretexts.org. Another method involves the alkylation of the corresponding carboxylate salt with an alkyl halide libretexts.org.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation libretexts.org. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, but methods have been developed that use NaBH₄ in combination with other reagents to achieve this reduction researchgate.net.

Conversion to Amines: The synthesis of a primary amine from this compound can be achieved via the Curtius rearrangement nih.govwikipedia.org. This process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine with the loss of one carbon atom nih.govwikipedia.org. Another approach is the reductive amination of the carboxylic acid, which can be performed in a one-pot reaction using hydrogen and ammonia in the presence of a suitable catalyst kuleuven.be.

The following interactive table summarizes these potential transformations of this compound into advanced chemical intermediates.

| Starting Material | Reagents | Product | Product Class |

| This compound | 1. SOCl₂ 2. RNH₂ | 3-Cyclopropylcyclobutane-1-carboxamide | Amide |

| This compound | R'OH, H⁺ | 3-Cyclopropylcyclobutane-1-carboxylate | Ester |

| This compound | 1. LiAlH₄ 2. H₂O | (3-Cyclopropylcyclobutyl)methanol | Primary Alcohol |

| This compound | 1. DPPA, Et₃N 2. H₂O | 3-Cyclopropylcyclobutanamine | Primary Amine |

Note: R and R' represent generic alkyl or aryl groups. DPPA is diphenylphosphoryl azide.

Introduction of Heteroatomic Functionalities

Introducing heteroatoms such as nitrogen, oxygen, and halogens onto the cyclobutane ring of this compound can lead to a diverse range of novel compounds with potential applications in medicinal chemistry and materials science. While direct functionalization of the cyclobutane ring can be challenging, several strategies can be envisioned based on modern synthetic methods.

Heteroatom-Directed Functionalization: One approach involves using the existing functional groups to direct the introduction of heteroatoms. For example, a heteroatom-directed conjugate addition could be a viable strategy if an appropriate unsaturated precursor is synthesized nih.gov. This methodology has been used for the synthesis of chiral cyclobutanes nih.gov.

C-H Functionalization: Recent advances in C-H functionalization offer powerful tools for the direct introduction of substituents onto unactivated C-H bonds. While no specific examples exist for this compound, rhodium-catalyzed C-H functionalization has been demonstrated for other cyclobutane derivatives nih.gov. This approach could potentially be used to introduce various functional groups, including those containing heteroatoms, at specific positions on the cyclobutane ring.

Ring Expansion and Rearrangement: Ring expansion reactions of cyclobutanones, which can be derived from the corresponding carboxylic acid, can be used to introduce nitrogen atoms into the ring, leading to the formation of γ-lactams researchgate.net.

Functionalization of Analogs: The synthesis of cyclobutane β-amino acids has been achieved through a tandem amidation/Michael addition protocol starting from cyclobutene-1-carboxylic acid nih.gov. While this is not a direct functionalization of the saturated cyclobutane ring, it represents a pathway to heteroatom-containing cyclobutane structures.

The table below illustrates some hypothetical examples of introducing heteroatomic functionalities onto the 3-cyclopropylcyclobutane scaffold.

| Precursor | Reagents | Product | Functionalization Type |

| 3-Cyclopropylcyclobutanone | Hydroxylamine, Acid Catalyst | 4-Cyclopropyl-2-azacyclopentanone | Ring Expansion (Nitrogen Insertion) |

| 3-Cyclopropylcyclobut-2-en-1-one | Amine, Michael Addition | 3-Amino-3-cyclopropylcyclobutanone | Conjugate Addition |

| This compound | Catalyst, Halogen Source | Halogenated this compound | C-H Halogenation |

Structural Elucidation and Conformational Analysis of 3 Cyclopropylcyclobutane 1 Carboxylic Acid

Theoretical Frameworks for Cycloalkane Conformation

The spatial arrangement of atoms in cycloalkanes is primarily governed by the minimization of inherent strain. In 1885, Adolf von Baeyer first proposed that the instability of certain ring sizes was due to the deviation of bond angles from the ideal tetrahedral value of 109.5°, a concept known as angle strain. maricopa.edu However, a complete understanding of cycloalkane conformation also requires the consideration of torsional strain, which arises from the eclipsing of bonds on adjacent atoms, and steric strain from non-bonded interactions. maricopa.edulibretexts.org

Four-membered rings, such as cyclobutane (B1203170), are characterized by significant ring strain. masterorganicchemistry.com If the cyclobutane molecule were a perfect planar square, the internal C-C-C bond angles would be 90°. maricopa.edulibretexts.org This represents a substantial deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms, leading to considerable angle strain. libretexts.orgmasterorganicchemistry.com

In addition to angle strain, a planar conformation would force all hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement. libretexts.orglumenlearning.com This eclipsing interaction results in significant torsional strain, further destabilizing the planar structure. masterorganicchemistry.comlibretexts.org The total ring strain in cyclobutane is approximately 110 kJ/mol, only slightly less than that of the highly strained cyclopropane (B1198618) (115 kJ/mol). libretexts.orglibretexts.org

To alleviate the high torsional strain associated with a planar geometry, the cyclobutane ring adopts a non-planar, puckered conformation. libretexts.orglibretexts.orgdalalinstitute.com This three-dimensional structure, often described as a "butterfly" shape, is flexible and allows the ring to buckle. libretexts.orglibretexts.orglumenlearning.com In this puckered state, one carbon atom is bent at an angle of about 25° to the plane formed by the other three carbons. maricopa.edulibretexts.orgdalalinstitute.com

This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby relieving some of the torsional strain. libretexts.orglumenlearning.com However, this conformational change comes at a small cost: the C-C-C bond angles decrease slightly from 90° to about 88°, which marginally increases the angle strain. libretexts.orglibretexts.orglumenlearning.com Despite this, the energy saved by reducing torsional strain outweighs the penalty of increased angle strain, making the puckered conformation the more stable state. libretexts.orglibretexts.orglumenlearning.com The puckered conformations of cyclobutane can interconvert rapidly at room temperature. dalalinstitute.com

The introduction of substituents, such as a cyclopropyl (B3062369) group, has a profound effect on the conformational preferences of the cyclobutane ring. The cyclopropyl group itself is a small, rigid, and highly strained ring. Its electronic nature, often compared to that of a double bond, and its steric bulk influence the puckering of the adjacent cyclobutane ring.

While direct studies on 3-Cyclopropylcyclobutane-1-carboxylic acid are limited, the "cyclopropyl effect" has been observed in other cyclic systems, such as cyclohexanes. Research has shown that the presence of a spiro-cyclopropane can alter the typical equatorial preference of adjacent substituents, sometimes favoring an axial orientation. rsc.orgchemistryworld.com This is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org In the case of this compound, the cyclopropyl and carboxylic acid groups will preferentially occupy positions that minimize steric hindrance and torsional strain. The equilibrium between the various puckered conformations will be shifted to favor the conformer where the bulky substituents adopt pseudo-equatorial positions to a greater extent, thereby minimizing destabilizing 1,3-diaxial-like interactions.

Spectroscopic Characterization Techniques

The definitive structural elucidation of complex organic molecules like this compound relies on advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and their spatial relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), NMR provides information on the chemical environment of each atom. For substituted cyclobutanes, NMR can be used to assign the relative stereochemistry (cis/trans) of the substituents and to infer the preferred conformation of the ring. acs.org

The chemical shift (δ) in ¹H NMR is highly sensitive to the electronic environment of a proton. Protons in cyclopropane and cyclobutane exhibit peculiar chemical shifts compared to larger cycloalkanes (δ 1.44–1.54). acs.orgnih.govacs.org

The protons of cyclopropane are highly shielded, resonating at an unusually high-field (upfield) position of approximately δ 0.22 ppm. acs.orgacs.org This shielding is conventionally attributed to a weak aromatic-like ring current generated by the electrons in the C-C sigma bonds of the strained three-membered ring. acs.orgnih.gov

Conversely, the protons of cyclobutane are deshielded and resonate at a downfield position of around δ 1.98 ppm. acs.orgacs.orgdocbrown.info This downfield shift has been associated with the σ-antiaromatic character of the cyclobutane C-C framework. acs.orgnih.gov In this compound, the protons on the cyclopropyl ring would be expected to appear in the highly shielded upfield region, while the protons on the cyclobutane ring would appear further downfield, influenced by the deshielding nature of the four-membered ring and the presence of the electron-withdrawing carboxylic acid group.

Interactive Data Table: Typical ¹H NMR Chemical Shifts

| Compound | Chemical Shift (δ, ppm) | Reason for Shift |

| Cyclopropane | 0.22 | Shielded (upfield) due to σ-aromatic ring current acs.orgnih.gov |

| Cyclobutane | 1.98 | Deshielded (downfield) acs.orgdocbrown.info |

| Larger Cycloalkanes (e.g., Cyclopentane, Cyclohexane) | 1.44 - 1.54 | Standard alkane region acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹³C NMR and 2D NMR Applications

While specific ¹³C NMR data for this compound has not been reported, the expected chemical shifts can be predicted based on the analysis of similar structures. The carboxylic acid carbon is typically observed in the range of 170-185 ppm. The carbons of the cyclobutane ring would likely appear in the aliphatic region, with the carbon bearing the carboxylic acid group (C1) being the most deshielded. The cyclopropyl group carbons are characteristically found at higher field (lower ppm values), sometimes even below 0 ppm, due to their unique electronic structure.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for the definitive assignment of proton and carbon signals. HMBC, in particular, would be crucial for establishing connectivity between the cyclopropyl and cyclobutane rings and for assigning the quaternary carbon of the carboxylic acid group by observing correlations between this carbon and nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group. Due to hydrogen bonding, carboxylic acids typically exhibit a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak between 1760 and 1690 cm⁻¹. Additionally, a C-O stretching band should be visible in the 1320-1210 cm⁻¹ region. The presence of the cyclobutane and cyclopropane rings would contribute to the C-H stretching absorptions around 3000-2850 cm⁻¹, with the cyclopropyl C-H stretches potentially appearing at slightly higher wavenumbers.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Cycloalkane) | 3000 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |

Mass Spectrometry for Molecular Formula Validation

Mass spectrometry would be a key tool for confirming the molecular weight and formula of this compound (C₈H₁₂O₂). The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group or cleavage of the cyclobutane ring.

Rotational Spectroscopy for Gas-Phase Conformations

Rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. While no specific rotational spectroscopy studies on this compound have been found, such an analysis would provide detailed information on bond lengths, bond angles, and the conformational preferences of the molecule. This would be particularly insightful for understanding the orientation of the cyclopropyl group relative to the cyclobutane ring and the conformational isomers of the carboxylic acid group.

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available X-ray crystal structure for this compound. If a suitable crystal could be grown, X-ray crystallography would provide the most definitive picture of its solid-state structure. This would include precise bond lengths and angles, as well as information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties in the crystal lattice.

Reactivity and Reaction Mechanisms Involving 3 Cyclopropylcyclobutane 1 Carboxylic Acid

Cyclobutane (B1203170) Ring Reactivity

The four-membered cyclobutane ring is characterized by significant ring strain, which is the primary driver for its reactivity. This strain is a combination of angle strain and torsional strain.

Strain-Induced Reactivity of Four-Membered Rings

Cyclobutane rings possess substantial ring strain, making them more reactive than larger cycloalkanes. masterorganicchemistry.comwikipedia.org This instability arises from two main factors: angle strain and torsional strain. wikipedia.orglibretexts.org

Angle Strain : The ideal bond angle for sp³-hybridized carbon atoms is 109.5°. masterorganicchemistry.com In a planar cyclobutane, the internal C-C-C bond angles would be 90°, a significant deviation that creates considerable angle strain. masterorganicchemistry.comwikipedia.org To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org This puckering, however, reduces the bond angle to approximately 88°, slightly increasing the angle strain but effectively reducing the torsional strain. wikipedia.orglibretexts.org

The total ring strain in cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com This stored energy serves as a thermodynamic driving force for reactions that lead to the opening of the ring, as the resulting open-chain product is significantly more stable. nih.govepfl.ch

| Cycloalkane | Ring Size | Ideal Bond Angle (sp³) | Actual Bond Angle | Total Ring Strain (kcal/mol) |

|---|---|---|---|---|

| Cyclopropane (B1198618) | 3 | 109.5° | 60° | 27.6 - 29 |

| Cyclobutane | 4 | 109.5° | ~88° | 26.3 |

| Cyclopentane | 5 | 109.5° | ~108° | 7.4 |

Carbon-Carbon Bond Cleavage in Cyclobutane Systems

The strain within the cyclobutane ring makes its carbon-carbon single bonds susceptible to cleavage under certain conditions, particularly with the aid of transition metal catalysts. epfl.chillinois.edu This C-C bond activation provides a powerful method for constructing more complex molecular architectures. acs.org

Two primary mechanistic pathways are involved in the transition-metal-catalyzed cleavage of C-C bonds in strained rings:

Oxidative Addition : A low-valent transition metal center can insert directly into a C-C bond of the cyclobutane ring. This process is facilitated by the release of ring strain, which provides a thermodynamic driving force. illinois.edu

β-Carbon Elimination : This redox-neutral pathway involves the cleavage of a C-C bond that is in a β-position relative to a metal-carbon bond. illinois.edu For instance, in the presence of a palladium(II) catalyst, tert-cyclobutanols can undergo β-carbon elimination from a Pd(II) alcoholate intermediate, leading to ring-opening. acs.org

These catalytic processes can lead to various transformations, including ring-opening, ring expansion, and formal [2+2]-retrocyclization reactions. acs.org The specific outcome is dependent on the substrate, the catalyst system employed, and the reaction conditions.

Photochemical and Thermal Transformations of Cyclobutanes

Cyclobutanes can undergo transformations under photochemical and thermal conditions, often involving concerted pericyclic reactions. The principles of orbital symmetry, such as the Woodward-Hoffmann rules, govern the feasibility and stereochemical outcome of these reactions.

Photochemical Reactions : The most common photochemical reaction involving cyclobutanes is the [2+2] photocycloaddition, which is typically used to form cyclobutane rings from two olefin units. acs.org The reverse reaction, a retro-[2+2] cycloaddition, can also be induced photochemically to cleave the cyclobutane ring. Photochemical conditions can favor specific reaction pathways that might be inaccessible thermally. For example, the photochemically mediated polymerization of 1,4-cyclohexadiene (B1204751) favors a [π2s + π2s]-cycloaddition pathway to form cyclobutane linkages, a pathway that is allowed under photochemical but not thermal conditions. nih.govchemrxiv.org

Thermal Reactions : Thermally induced cleavage of a cyclobutane ring is also possible, proceeding through a concerted [σ2s + σ2a] retro-cycloaddition. These reactions typically require high temperatures to overcome the activation barrier. Quantum chemical calculations have been used to explore the feasibility of thermal cyclobutane formation and cleavage, showing that such pathways are possible even without enzymatic intervention, though photochemical routes may be more efficient. worktribe.comresearchgate.net

Cyclopropane Ring Reactivity

The cyclopropane ring in 3-Cyclopropylcyclobutane-1-carboxylic acid is even more strained than the cyclobutane ring, with a total ring strain of about 27.6 kcal/mol. masterorganicchemistry.com This high degree of strain, coupled with the unique "bent bond" nature of its C-C bonds, imparts alkene-like chemical reactivity to the cyclopropane moiety. dalalinstitute.com

Cyclopropane Ring-Opening Reactions

The significant strain energy of the cyclopropane ring is the driving force for its characteristic ring-opening reactions. nih.gov These reactions can be initiated by various reagents, including electrophiles, nucleophiles, and radicals, and often proceed under catalytic conditions. scispace.combeilstein-journals.orgnih.govacs.org

The presence of both an electron-donating group (the cyclobutane ring) and an electron-withdrawing group (if the carboxylic acid were esterified, for example) can create a "donor-acceptor" (D-A) cyclopropane system. scispace.comacs.org In such systems, a Lewis acid catalyst can activate the acceptor group, facilitating nucleophilic attack and ring-opening. acs.org Common nucleophiles used in these reactions include amines, alcohols, water, and thiols. scispace.comacs.org Radical-mediated ring-opening is also a viable pathway, where a radical adds to the cyclopropane ring system, forming an intermediate that subsequently undergoes cleavage. beilstein-journals.org

Electrophilic and Nucleophilic Additions to the Cyclopropane Moiety

Due to the high p-character of its C-C bonds, the cyclopropane ring behaves similarly to a carbon-carbon double bond and can undergo addition reactions. dalalinstitute.compurechemistry.orgscribd.com

Electrophilic Addition : Electrophiles are attracted to the electron density of the cyclopropane's C-C bonds. The reaction typically proceeds with the opening of the ring to form a more stable open-chain product. dalalinstitute.compurechemistry.org The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile adds to the carbon atom bearing more hydrogen atoms. dalalinstitute.comscribd.com The mechanism can involve intermediates such as a corner-protonated or edge-protonated cyclopropane, or a direct SE2-type attack leading to a classical carbocation. scribd.comacs.org

Nucleophilic Addition : While less common for simple cyclopropanes, nucleophilic ring-opening is highly effective for cyclopropanes substituted with electron-withdrawing groups (electrophilic cyclopropanes). nih.gov The electron-withdrawing group polarizes the ring, making it susceptible to attack by nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the ring, leading to the simultaneous cleavage of a C-C bond and the formation of a new C-Nu bond. nih.gov

| Proposed Mechanism | Key Intermediate/Transition State | Description |

|---|---|---|

| Corner Protonation | Corner-protonated cyclopropane | The electrophile (e.g., H⁺) attacks a carbon atom of the ring. scribd.com |

| Edge Protonation | Edge-protonated cyclopropane | The electrophile attacks the center of a C-C bond. scribd.com |

| SE2-type Attack | Classical carbocation | A one-step attack by the electrophile leads directly to a ring-opened carbocation intermediate. scribd.com |

Carboxylic Acid Functional Group Reactivity of this compound

Acid-Base Properties and Salt Formation

Like other carboxylic acids, this compound exhibits acidic properties due to the polarization of the O-H bond in the carboxyl group, which allows for the donation of a proton (H⁺) to a base. This results in the formation of a carboxylate salt and water. The general reaction with a base, such as sodium hydroxide (B78521), can be represented as follows:

C₃H₅-C₄H₆-COOH + NaOH → C₃H₅-C₄H₆-COONa + H₂O

The formation of salts is a fundamental property of carboxylic acids and is crucial for various applications, including purification and the development of pharmaceutical formulations, as salts often exhibit different solubility profiles compared to the parent acid.

Table 1: Comparison of pKa Values for Related Carboxylic Acids

| Compound Name | Structure | pKa |

|---|---|---|

| Formic Acid | HCOOH | 3.77 |

| Acetic Acid | CH₃COOH | 4.76 |

| Cyclopropanecarboxylic Acid | c-C₃H₅COOH | 4.83 |

| Cyclobutanecarboxylic Acid | c-C₄H₇COOH | ~4.7 |

| This compound | c-C₃H₅-c-C₄H₆-COOH | Estimated ~4.7-4.9 |

Note: The pKa for this compound is an estimate based on structurally related compounds.

Reactions Involving the Carboxyl Group (e.g., Decarboxylation)

The carboxyl group of this compound can undergo several transformations, including esterification, amide formation, and reduction. Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is another potential reaction, though it typically requires specific conditions for simple carboxylic acids.

For monocarboxylic acids such as this compound, decarboxylation is generally not a facile process and requires high temperatures or specific catalytic methods. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. In the absence of activating groups, such as a β-keto or β-carboxyl group, forcing conditions are necessary.

The thermal decarboxylation of cyclobutane-1,1-dicarboxylic acids is a known synthetic route to produce cyclobutanecarboxylic acids. thieme-connect.dewikipedia.orgorgsyn.org This process typically involves heating the dicarboxylic acid to temperatures around 150-200°C. thieme-connect.de This suggests that the single carboxyl group in this compound would be stable under normal conditions and would not readily undergo spontaneous decarboxylation.

Specialized decarboxylation methods, such as the Hunsdiecker reaction (conversion to a silver salt followed by reaction with bromine) or Barton decarboxylation, could potentially be employed to replace the carboxylic acid group with a halogen or a hydrogen atom, respectively. However, specific studies on the application of these methods to this compound have not been reported in the available literature.

Table 2: General Conditions for Carboxylic Acid Decarboxylation

| Decarboxylation Type | Substrate Requirement | General Conditions | Product |

|---|---|---|---|

| Thermal Decarboxylation | β-Keto acid, Malonic acids | Moderate heating (100-150°C) | Ketone, Carboxylic acid |

| Simple Carboxylic Acid | None | High temperatures (>200°C) or catalysis | Alkane |

| Hunsdiecker Reaction | Carboxylic acid | Silver salt formation, then Br₂ | Alkyl halide |

Computational and Theoretical Investigations of 3 Cyclopropylcyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Stability

To elucidate the three-dimensional structure and relative stability of 3-Cyclopropylcyclobutane-1-carboxylic acid, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com For a molecule like this compound, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation.

A hypothetical DFT study on this molecule would likely employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net The output of such a calculation would provide key geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from a DFT Calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-C2 (cyclobutane) | ~ 1.55 Å |

| Bond Length | C-C (cyclopropyl) | ~ 1.51 Å |

| Bond Length | C=O (carboxyl) | ~ 1.21 Å |

| Bond Length | C-O (carboxyl) | ~ 1.35 Å |

| Bond Angle | C1-C(cyclopropyl)-C2 | ~ 88° |

| Dihedral Angle | H-O-C=O | ~ 180° (trans) or ~ 0° (cis) |

Note: These values are illustrative and would need to be confirmed by actual calculations.

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory (MP2) is a post-Hartree-Fock method that offers a higher level of theory by incorporating electron correlation, which is crucial for accurately describing molecular systems. fiveable.mesmu.edu MP2 calculations are more computationally demanding than DFT but can provide more accurate energy and geometry predictions. fiveable.me

An MP2 study would refine the geometry obtained from DFT and provide a more accurate prediction of the molecule's stability. The results would be particularly valuable for understanding the subtle energetic differences between various conformations.

Potential Energy Surface Scans and Conformational Landscapes

The presence of rotatable bonds in this compound—specifically the bond connecting the cyclopropyl (B3062369) and cyclobutane (B1203170) rings and the C-C bond of the carboxylic acid group—suggests the existence of multiple stable conformations. A potential energy surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable ones.

This is achieved by systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformers and identifies the global minimum energy structure. For this molecule, scans of the dihedral angles involving the cyclopropyl-cyclobutane bond and the orientation of the carboxylic acid group would be essential to map out its conformational landscape.

Analysis of Electronic Structure and Bonding

To gain a deeper understanding of the bonding and electronic characteristics of this compound, further computational analyses are necessary.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.nettaylorfrancis.com It provides insights into charge distribution, hybridization, and delocalization of electrons within the molecule.

Table 2: Hypothetical NBO Analysis Results for Key Orbitals in this compound.

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| σ(C-C) cyclopropyl | σ(C-C) cyclobutane | Value would indicate interaction strength |

| LP(O) carboxyl | σ(C-C) cyclobutane | Value would indicate intramolecular interaction |

| σ(C-H) | π*(C=O) | Value would indicate hyperconjugation |

Note: The values in this table are placeholders and would be determined by a specific NBO calculation.

Nuclear Independent Chemical Shift (NICS) Calculations for Ring Current Analysis

Nuclear Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity or anti-aromaticity of a cyclic system. github.iokiku.dk It involves placing a "ghost" atom (a point in space without a nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. github.io A negative NICS value typically indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromatic character (paratropic ring current). kiku.dk

For this compound, NICS calculations would be performed for both the cyclopropyl and cyclobutane rings. The cyclopropyl ring, with its unique "bent" bonds, is known to exhibit some degree of aromatic character. NICS calculations would provide a quantitative measure of this. The cyclobutane ring is generally considered non-aromatic, and NICS calculations would be expected to confirm this with a value close to zero.

Table 3: Predicted NICS(0) and NICS(1) Values for the Rings in this compound.

| Ring | Predicted NICS(0) (ppm) | Predicted NICS(1) (ppm) | Aromaticity Character |

| Cyclopropyl | Negative | Negative | Aromatic |

| Cyclobutane | Near Zero | Near Zero | Non-Aromatic |

Note: NICS(0) is the value at the ring center, and NICS(1) is the value 1 Å above the ring plane. These are expected trends and require actual calculations for confirmation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are typically performed by first optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. By referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated.

For this compound, theoretical predictions would focus on the chemical shifts of both ¹H and ¹³C nuclei. The acidic proton of the carboxylic acid group is expected to have a characteristic chemical shift far downfield in the ¹H NMR spectrum, typically in the range of 10-12 ppm, due to significant deshielding and its tendency to form hydrogen-bonded dimers. libretexts.org Protons on the carbon adjacent to the carbonyl group are anticipated to resonate in the 2-3 ppm region. libretexts.org

The protons within the cyclobutane and cyclopropane (B1198618) rings exhibit more complex and overlapping signals in the upfield region of the spectrum. The puckered nature of the cyclobutane ring leads to different chemical environments for its axial and equatorial protons. masterorganicchemistry.com The cyclopropyl protons are known to have characteristically shielded chemical shifts, often appearing between 0 and 1 ppm. researchgate.net Computational models can help to resolve these complexities by providing specific chemical shift values for each unique proton, aiding in the assignment of experimental spectra.

Similarly, ¹³C NMR chemical shifts can be predicted. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of 160-180 ppm. libretexts.org The carbons of the cyclobutane and cyclopropane rings would appear at much higher field. DFT calculations, when combined with experimental data, can provide a high degree of confidence in the structural assignment of complex molecules. soton.ac.uk

| Nucleus Type | Functional Group | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |

|---|---|---|---|

| Carboxylic Acid Proton | -COOH | 10.0 - 12.0 | N/A |

| Carbonyl Carbon | -C=O | N/A | 160 - 180 |

| Cyclobutane Protons | Ring CH, CH₂ | 1.5 - 2.8 | 20 - 50 |

| Cyclopropyl Protons | Ring CH, CH₂ | 0.2 - 1.0 | 5 - 20 |

Reaction Pathway Energetics and Transition State Analysis

Computational investigations into the reaction pathway energetics of this compound can illuminate potential reaction mechanisms, predict the feasibility of different transformations, and identify key intermediates and transition states. Such studies typically employ quantum mechanical methods like DFT or ab initio calculations (e.g., Møller–Plesset perturbation theory) to map out the potential energy surface of a reaction. beilstein-journals.orgresearchgate.net

A key area of theoretical investigation for this molecule would be the stability of its strained ring systems. Both cyclopropane and cyclobutane rings possess significant ring strain, making them susceptible to ring-opening reactions under certain conditions. masterorganicchemistry.comresearchgate.net Computational analysis can be used to calculate the activation energies (ΔG‡) and reaction energies (ΔG) for various potential ring-opening pathways, such as those initiated by acid or base catalysis. For instance, theoretical studies on the reaction of cyclobutane-1,2-dione with a hydroxide (B78521) anion have successfully modeled the intermediates, transition structures, and products for different rearrangement and ring-opening pathways. beilstein-journals.org A similar approach could be applied to this compound to determine whether the cyclobutane or the cyclopropane ring is more likely to open and under what conditions.

Transition state analysis is a critical component of these computational studies. By locating the transition state structure—a first-order saddle point on the potential energy surface—researchers can determine the geometry of the molecule at the peak of the reaction barrier. Analysis of the vibrational frequencies of the transition state confirms its identity, as it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org The calculated activation energy provides a quantitative measure of the reaction's kinetic barrier.

For this compound, potential reactions for computational study could include decarboxylation, rearrangements, or reactions involving the opening of one of the strained rings. The energetics of these pathways would be highly dependent on the specific reagents and conditions, which can be explicitly modeled in the calculations, including the presence of solvent molecules. mdpi.com

| Hypothetical Reaction Pathway | Computational Method | Key Parameters to be Calculated | Potential Significance |

|---|---|---|---|

| Acid-Catalyzed Cyclobutane Ring Opening | DFT (e.g., B3LYP/6-31G*) | Transition State Structures, Activation Energy (ΔG‡), Reaction Energy (ΔG) | Understanding the stability and reactivity of the four-membered ring. |

| Base-Mediated Cyclopropane Ring Opening | Ab initio (e.g., MP2/aug-cc-pVTZ) | Intermediate Structures, Transition State Geometries, Reaction Profile | Investigating the relative reactivity of the three-membered ring. |

| Thermal Decarboxylation | DFT with solvent model | Activation Barrier, Rate-Determining Step | Predicting the thermal stability of the compound. |

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

Cyclobutane (B1203170) rings, prized for their inherent ring strain and rigid three-dimensional structure, are versatile intermediates in organic synthesis. researchgate.net Their incorporation into molecules can significantly influence conformational rigidity and biological activity.

Synthesis of Novel Molecular Scaffolds and Frameworks

Cyclobutane carboxylic acids and their derivatives are foundational to the construction of diverse molecular scaffolds. researchgate.net The defined geometry of the cyclobutane ring allows it to act as a rigid core from which functional groups can be projected in specific spatial orientations. This is particularly valuable in fragment-based drug discovery, where the sp³-rich nature of cyclobutanes is used to "escape from flatland"—a strategy to move away from flat, aromatic structures towards more three-dimensional, drug-like molecules. researchgate.net Methods such as native-functional-group-directed C–H activation enable the direct and selective functionalization of cycloalkane carboxylic acids, including cyclobutane systems, providing access to complex scaffolds that would otherwise require lengthy synthetic routes. nih.gov

Precursor for Bicyclic and Heterobicyclic Systems

Cyclobutane derivatives are effective precursors for synthesizing bicyclic and heterobicyclic systems. These structures are integral to many natural products and pharmaceuticals. Synthetic strategies often leverage the strain of the cyclobutane ring to drive reactions that form larger, fused ring systems. For instance, bicyclo[1.1.0]butanes, which are highly strained, can be used as starting materials to access a variety of bridged bicycloalkane structures, including 2-azabicyclo[2.1.1]hexanes and 3-azabicyclo[3.1.1]heptanes. uvic.ca These transformations demonstrate how the fundamental cyclobutane framework can be elaborated into more complex, multicyclic architectures relevant to medicinal chemistry. uvic.ca

Integration into Spirocyclic Structures

The synthesis of spirocycles—compounds containing two rings connected by a single atom—is a rapidly growing area of medicinal chemistry. researchgate.net Spirocyclic frameworks containing a cyclobutane ring are particularly valuable due to their rigid and well-defined three-dimensional shape. nih.gov General synthetic routes often start with cyclic carboxylic acids or ketones. For example, spirocyclic pyrrolidines can be synthesized from cyclic α-amino acids via Dieckmann condensation. researchgate.net More advanced methods, such as the catalytic arylboration of spirocyclic cyclobutenes, provide a direct, one-step pathway to highly substituted and sterically congested spiro[3.n]alkanes. nih.gov Such methods are enabling tools for creating libraries of complex and rigid molecules for drug development. nih.gov

Development of Polymeric Materials Incorporating Cyclobutane Moieties

The incorporation of cyclobutane rings into polymer backbones can impart unique thermal and mechanical properties. The semi-rigid nature of the cyclobutane unit can enhance the glass transition temperature and thermal stability of materials compared to more flexible aliphatic analogues.

Condensation Polymerization with Dicarboxylic Acid Analogues

Condensation polymerization is a primary method for creating polymers containing cyclobutane units. libretexts.org This process involves the reaction between monomers with two or more reactive functional groups, leading to the formation of a larger polymer chain and the elimination of a small molecule, such as water. libretexts.org

In this context, dicarboxylic acid analogues of cyclobutane, such as cyclobutane-1,3-diacid (CBDA), serve as key building blocks. nih.gov These di-acid monomers can be reacted with diols (like ethylene (B1197577) glycol or 1,4-butanediol) to form polyesters, or with diamines to form polyamides. libretexts.orgnih.gov The resulting polymers feature the cyclobutane ring as an integral part of the main chain. For example, a series of polyesters known as poly-α-truxillates have been synthesized via condensation between α-truxillic acid (a diphenyl-substituted cyclobutane dicarboxylic acid) and various diols. nih.gov

| Monomer 1 (Diacid) | Monomer 2 (Diol/Diamine) | Polymer Type | Resulting Linkage |

| Cyclobutane Dicarboxylic Acid | Diol | Polyester | Ester |

| Cyclobutane Dicarboxylic Acid | Diamine | Polyamide | Amide |

Characterization of Polymer Structures

Once synthesized, the structure and properties of cyclobutane-containing polymers are characterized using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verifying the successful incorporation of the cyclobutane monomer and the formation of the correct linkages (e.g., ester or amide).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the characteristic functional groups within the polymer. For instance, in a polyester, one would look for the disappearance of the carboxylic acid O-H band and the appearance of a strong carbonyl (C=O) stretch from the newly formed ester groups.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the polymer's thermal properties. DSC can identify the glass transition temperature (Tg) and melting temperature (Tm), which provide insight into the material's rigidity and processing window. TGA measures the temperature at which the polymer begins to decompose, indicating its thermal stability. For example, polyesters synthesized from a semi-rigid cyclobutanediol monomer have shown decomposition temperatures ranging from 381 to 424 °C. rsc.org

| Analysis Technique | Information Obtained | Example Finding |

| NMR | Confirms chemical structure and monomer incorporation. | Verification of ester linkages in poly-α-truxillates. nih.gov |

| FT-IR | Identifies functional groups. | Disappearance of O-H bands and appearance of C=O ester bands. nih.gov |

| DSC | Measures Glass Transition (Tg) and Melting (Tm) Temperatures. | Glass transition temperatures for a series of cyclobutane-containing polyesters ranged from 33 to 114 °C. rsc.org |

| TGA | Determines Thermal Decomposition Temperature. | Decomposition temperatures observed between 381 and 424 °C for certain cyclobutane polyesters. rsc.org |

Role in Fragment-Based Drug Discovery Research (as a synthetic fragment)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.govresearchgate.net The subsequent optimization of these initial hits by chemically linking or growing them can lead to the development of high-affinity drug candidates. researchgate.net

The success of FBDD is highly dependent on the quality and diversity of the fragment library. In recent years, there has been a significant push to move beyond flat, two-dimensional fragments and incorporate more complex, three-dimensional scaffolds. nih.govnih.gov Fragments with greater sp³ character, like those containing cyclobutane rings, are sought after because they can provide improved solubility, better metabolic stability, and the ability to achieve higher selectivity for their protein targets. nih.gov

3-Cyclopropylcyclobutane-1-carboxylic acid is an exemplary scaffold for the design of 3D fragments. The cyclobutane moiety itself is considered an underrepresented but highly attractive scaffold in FBDD due to its non-planar geometry. nih.govnih.gov This 3D structure allows for the exploration of protein binding pockets in ways that flat aromatic rings cannot. The key attributes that make this compound a valuable synthetic fragment are detailed below.

Key Attributes as a Synthetic Fragment:

| Attribute | Description | Significance in FBDD |

| Three-Dimensionality | The puckered cyclobutane ring fused with the cyclopropyl (B3062369) group provides a rigid, non-planar structure. | Enables better shape complementarity with complex protein binding sites and exploration of 3D chemical space. nih.govvu.nl |

| Accessible Growth Vectors | The carboxylic acid group serves as a primary, well-defined point for chemical modification. | Allows for the straightforward elaboration of the fragment hit into a more potent lead molecule through amide bond formation or other coupling reactions. nih.gov |

| Novelty | The combination of cyclopropyl and cyclobutane rings is not commonly found in typical fragment screening libraries. | Offers the potential to identify novel binding modes and interactions with biological targets that might be missed with conventional fragments. |

| Physicochemical Properties | The aliphatic nature of the scaffold generally leads to good solubility and metabolic stability. | Favorable properties of initial fragment hits increase the likelihood of developing a successful drug candidate. nih.govnih.gov |

In a typical FBDD campaign, this compound could be functionalized, for instance, by converting the carboxylic acid to an amide or ester, to generate a small library of related fragments. These fragments would then be screened against a protein target using biophysical techniques like X-ray crystallography or surface plasmon resonance. Once a fragment is identified as a "hit," its binding mode is analyzed, and the cyclopropyl and cyclobutane rings can be further decorated to optimize interactions with the target, demonstrating the scaffold's utility in generating novel lead compounds. nih.govvu.nl

Synthesis of Amino Acid Analogues for Peptide Chemistry

Peptides are crucial molecules in biology, but their therapeutic use can be limited by poor metabolic stability and lack of defined structure. To overcome these limitations, chemists synthesize non-natural amino acids and incorporate them into peptide chains to create "peptidomimetics." These modified peptides can enforce specific secondary structures (e.g., turns or helices), increase resistance to enzymatic degradation, and improve bioavailability.

Cyclic amino acids, particularly those based on small rings like cyclopropane (B1198618) and cyclobutane, are highly effective at constraining the conformational freedom of a peptide backbone. researchgate.netresearchgate.netresearchgate.net this compound serves as an excellent starting material for the synthesis of novel, conformationally restricted amino acid analogues.

The conversion of this compound into an amino acid analogue would typically involve the stereoselective introduction of an amino group onto the cyclobutane ring. This creates a molecule that possesses both the carboxylic acid and amino group necessary for peptide bond formation. The resulting "3-amino-3-cyclopropylcyclobutane-1-carboxylic acid" would be a valuable building block for peptide synthesis.

Incorporation into Peptides:

The synthesis of a peptide incorporating this novel amino acid would follow the principles of solid-phase peptide synthesis (SPPS). beilstein-journals.orgknepublishing.com The process involves:

Protection: The amino group of the cyclobutane amino acid analogue is protected, often with an Fmoc or Boc group, to prevent self-reaction. beilstein-journals.org

Activation: The carboxylic acid group is activated using a coupling reagent such as HBTU or HATU to facilitate amide bond formation. knepublishing.comnih.gov

Coupling: The activated amino acid is coupled to a growing peptide chain that is anchored to a solid support resin.

Deprotection: The protecting group on the newly added amino acid is removed, allowing the next amino acid in the sequence to be coupled.

The incorporation of a 3-amino-3-cyclopropylcyclobutane-1-carboxylic acid residue into a peptide sequence would have significant structural implications.

Structural Impact of the Amino Acid Analogue:

| Feature | Structural Effect | Potential Application in Peptide Chemistry |

| Conformational Rigidity | The fused-ring-like system severely restricts bond rotation in the peptide backbone. | Inducing stable β-turns or helical structures, which are often crucial for biological activity. researchgate.net |

| Side Chain Mimicry | The cyclopropyl group can act as a rigid mimic of traditional amino acid side chains like valine or leucine. | Probing the specific steric requirements of receptor binding pockets. |

| Proteolytic Resistance | The non-natural structure of the amino acid prevents recognition by proteases. | Increasing the in-vivo half-life of therapeutic peptides. |

By using this synthetic amino acid, researchers can design peptides with enhanced stability and precisely controlled three-dimensional shapes, leading to the development of more potent and durable peptide-based therapeutics. nih.govpitt.edu

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 3-Cyclopropylcyclobutane-1-carboxylic acid remains a significant and unaddressed challenge. Future research should focus on developing novel asymmetric synthetic routes to access specific stereoisomers of this compound, which is crucial for potential applications in medicinal chemistry and materials science. Drawing inspiration from established methods for other substituted cyclobutanes, several strategies could be explored. researchgate.netresearchgate.net

One promising approach involves the use of chiral catalysts in [2+2] cycloaddition reactions. researchgate.net While this is a common method for constructing cyclobutane (B1203170) rings, tailoring catalysts and reaction conditions to accommodate the cyclopropyl (B3062369) moiety and achieve high enantioselectivity would be a key area of investigation. Additionally, the diastereoselective synthesis of related cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has been achieved through methods like the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, suggesting that similar strategies could be adapted. acs.org

Furthermore, cobalt-catalyzed asymmetric [2+2] cycloaddition of 1,3-enynes with ethylene (B1197577), followed by enantioselective hydrovinylation, has proven effective for creating highly functionalized chiral cyclobutanes. researchgate.net Investigating analogous transformations with substrates that could lead to the 3-cyclopropylcyclobutane framework is a logical next step.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Key Features | Potential for this compound |

| Catalytic Asymmetric [2+2] Cycloaddition | Use of chiral Lewis acids or organocatalysts to control stereochemistry during ring formation. | High potential, but requires development of catalysts tolerant of the cyclopropyl group. |

| Diastereoselective Reduction | Reduction of a prochiral cyclobutane precursor to establish stereocenters. | Could be a viable route if a suitable precursor can be synthesized. |

| Cobalt-Catalyzed Cycloadditions | Tandem cycloaddition and hydrovinylation to build complex cyclobutanes. | Offers a pathway to highly substituted and chiral products. |

Exploration of Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis offer green and efficient alternatives to traditional metal-catalyzed reactions. nih.govnih.gov The application of these methodologies to this compound is an entirely unexplored field with significant potential.

Organocatalytic formal [2+2] cycloadditions, initiated by processes like vinylogous Friedel–Crafts alkylation, have been successful in the enantioselective synthesis of other substituted cyclobutane derivatives. rsc.org Adapting these methods to incorporate a cyclopropyl-containing substrate could provide a metal-free route to chiral this compound. Furthermore, organocatalyzed functionalization of pre-formed cyclobutane rings is a known strategy that could be applied to introduce or modify functional groups on the target molecule. researchgate.net

Biocatalysis, employing enzymes to carry out chemical transformations, presents another exciting avenue. semanticscholar.org Enzymes such as lipases and esterases could be used for the kinetic resolution of racemic mixtures of this compound or its esters. Moreover, the development of engineered enzymes could enable highly specific and selective syntheses of desired stereoisomers. Given the increasing interest in biocatalytic routes for the production of chiral amines and other valuable synthons, exploring enzymatic pathways to derivatives of this compound is a timely and promising research direction. nih.gov

Advanced Materials Science Applications of Cyclobutane-Containing Polymers

Cyclobutane-containing polymers are known for their unique properties, including thermal stability and mechanical strength. rsc.orgnih.gov The incorporation of the rigid and strained cyclobutane ring into a polymer backbone can significantly influence its material properties. While there is no specific research on polymers derived from this compound, the potential for creating novel materials is substantial.

This monomer could be used in condensation polymerizations to create polyesters or polyamides. nih.gov The presence of the cyclopropyl group could introduce interesting conformational constraints and potentially lead to materials with tailored thermal and mechanical properties. For instance, the synthesis of semi-rigid bio-based polyesters from a renewable furanic cyclobutane diacid has been reported, highlighting the potential of using functionalized cyclobutane monomers. rsc.org

Furthermore, cyclobutane mechanophores, which undergo constructive transformations in response to mechanical force, are an active area of research in polymer chemistry. acs.org Investigating whether the 3-cyclopropylcyclobutane motif could act as a mechanophore in a polymer chain could lead to the development of novel stress-responsive materials. The synthesis of linear cyclobutane-containing polymers via [2 + 2] photopolymerization under visible light is another modern approach that could be explored with derivatives of this compound. acs.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new compounds with desired functionalities. nih.govresearchgate.net For this compound, computational studies could provide valuable insights into its conformational preferences, electronic structure, and potential reactivity.

Density functional theory (DFT) calculations could be employed to study the torsional energy profiles and conformational landscapes of the different stereoisomers of this compound. nih.gov Understanding the preferred spatial arrangement of the cyclopropyl and carboxylic acid groups is crucial for designing derivatives with specific biological activities or for predicting their behavior as monomers in polymerization reactions. The "cyclopropyl effect," which can influence the conformational preferences of adjacent rings, could be a particularly interesting aspect to investigate computationally. chemistryworld.com